molecular formula C18H20ClN5O2 B2668510 3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872838-99-8

3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2668510
CAS RN: 872838-99-8
M. Wt: 373.84
InChI Key: WEMOYTJZLKQSLR-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important molecules such as DNA, RNA, and ATP . The compound also contains a chlorophenyl group, which suggests that it might have some interesting chemical properties or biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazopurine core, with the various substituents attached at the appropriate positions. Unfortunately, without specific data or computational analysis, it’s not possible to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazopurine core might undergo reactions typical of purines, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, which could influence its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, many drugs work by binding to specific proteins and modulating their activity .

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and its potential biological activities. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-butyl-6-(4-chlorophenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8,14-15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRSAYTSBEZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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